molecular formula C12H19ClN2O2 B2833587 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2503206-13-9

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

Cat. No.: B2833587
CAS No.: 2503206-13-9
M. Wt: 258.75
InChI Key: MRQAMUPDDXMUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through a condensation reaction between a pyridine derivative and an imidazole derivative under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group or the imidazo-pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride is unique due to the presence of the tert-butyl group and the carboxylic acid moiety, which may confer specific steric and electronic properties that influence its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9;/h7-8H,4-6H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQAMUPDDXMUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.